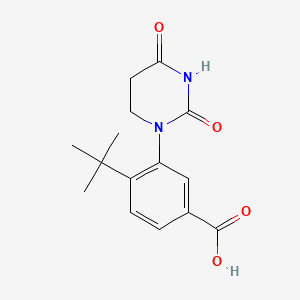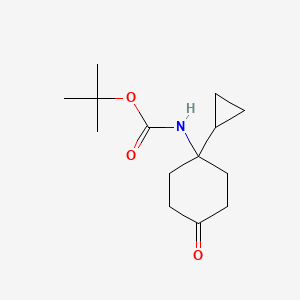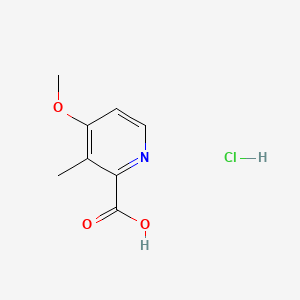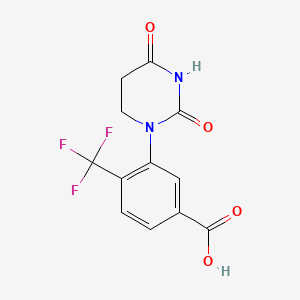![molecular formula C11H17BClNO2 B13493111 {3-[(Pyrrolidin-1-yl)methyl]phenyl}boronic acid hydrochloride](/img/structure/B13493111.png)
{3-[(Pyrrolidin-1-yl)methyl]phenyl}boronic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[(Pyrrolidin-1-yl)methyl]phenyl}boronic acid hydrochloride is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyrrolidin-1-ylmethyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Pyrrolidin-1-yl)methyl]phenyl}boronic acid hydrochloride typically involves the reaction of 3-bromomethylphenylboronic acid with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
{3-[(Pyrrolidin-1-yl)methyl]phenyl}boronic acid hydrochloride undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {3-[(Pyrrolidin-1-yl)methyl]phenyl}boronic acid hydrochloride is widely used in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to synthesize biaryl compounds. These reactions are essential in the development of pharmaceuticals, agrochemicals, and organic materials .
Biology and Medicine
In biological and medicinal research, this compound is used as a building block for the synthesis of bioactive molecules. Its derivatives have shown potential in the development of drugs targeting various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable bonds with other molecules makes it valuable in material science .
Wirkmechanismus
The mechanism of action of {3-[(Pyrrolidin-1-yl)methyl]phenyl}boronic acid hydrochloride involves its ability to form covalent bonds with specific molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Lacks the pyrrolidin-1-ylmethyl group, making it less versatile in certain applications.
4-(Pyrrolidin-1-yl)phenylboronic acid: Similar structure but with the pyrrolidin-1-yl group at a different position on the phenyl ring.
3-(Morpholin-4-ylmethyl)phenylboronic acid: Contains a morpholine ring instead of a pyrrolidine ring, leading to different chemical properties.
Uniqueness
{3-[(Pyrrolidin-1-yl)methyl]phenyl}boronic acid hydrochloride is unique due to the presence of the pyrrolidin-1-ylmethyl group, which enhances its reactivity and allows for the synthesis of a wide range of derivatives. This makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C11H17BClNO2 |
|---|---|
Molekulargewicht |
241.52 g/mol |
IUPAC-Name |
[3-(pyrrolidin-1-ylmethyl)phenyl]boronic acid;hydrochloride |
InChI |
InChI=1S/C11H16BNO2.ClH/c14-12(15)11-5-3-4-10(8-11)9-13-6-1-2-7-13;/h3-5,8,14-15H,1-2,6-7,9H2;1H |
InChI-Schlüssel |
QGXOWZNRHVEDLM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)CN2CCCC2)(O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Chlorophenyl)(phenyl)methyl]-4-({1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}methyl)piperazinedihydrochloride](/img/structure/B13493032.png)
![(2S,3aS,6aS)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide hydrochloride](/img/structure/B13493035.png)
![3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13493043.png)




![benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B13493077.png)





![4-chloro-6H,8H,9H-[1,4]oxazino[3,4-h]purine](/img/structure/B13493110.png)
